![molecular formula C27H26N2S2 B186113 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 5541-62-8](/img/structure/B186113.png)
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione, also known as TMQ, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the thiazoloquinoline family of compounds and has been found to exhibit interesting biological activities.
作用機序
The mechanism of action of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and viral strains, including Staphylococcus aureus and herpes simplex virus. In addition, 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. In addition, its potential biological activities make it a promising candidate for further study. However, one limitation of using 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for the study of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione. One potential area of research is the development of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione derivatives with improved biological activities. Another potential area of research is the investigation of the mechanism of action of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione, which could lead to the development of more targeted therapies. Finally, the potential applications of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione in the treatment of various diseases, such as cancer and viral infections, could be further explored.
合成法
The synthesis of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione involves the reaction of 2-phenyl-4,4,8-trimethyl-1,2,3,4-tetrahydroquinoline-6-thione with para-methylbenzyl chloride in the presence of a base. The reaction yields 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione as a yellow solid with a melting point of 240-242°C.
科学的研究の応用
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit interesting biological activities, such as antimicrobial, antiviral, and anticancer properties. 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has also been studied for its potential as an anti-inflammatory agent.
特性
CAS番号 |
5541-62-8 |
|---|---|
製品名 |
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione |
分子式 |
C27H26N2S2 |
分子量 |
442.6 g/mol |
IUPAC名 |
4,4,8-trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C27H26N2S2/c1-18-10-13-20(14-11-18)17-28-23-15-12-19(2)16-22(23)24-25(27(28,3)4)31-29(26(24)30)21-8-6-5-7-9-21/h5-16H,17H2,1-4H3 |
InChIキー |
QATCXNBFRAZQBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C(C2(C)C)SN(C4=S)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C(C2(C)C)SN(C4=S)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




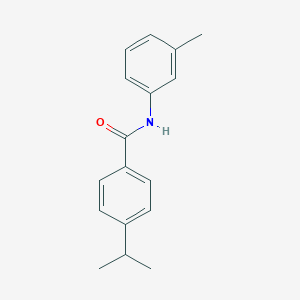
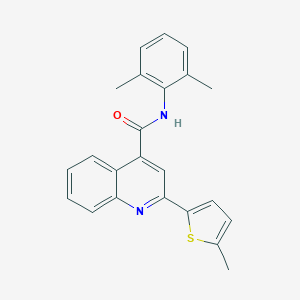
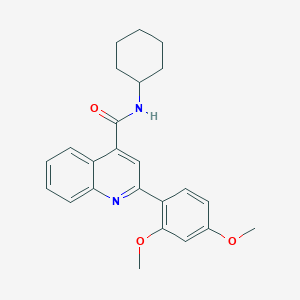
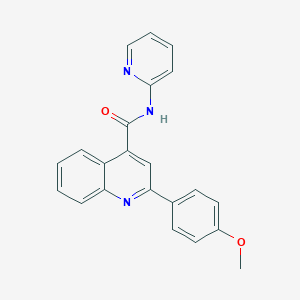
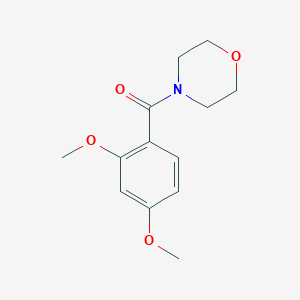
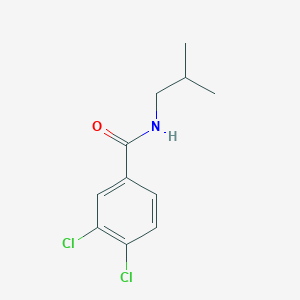
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)




![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)